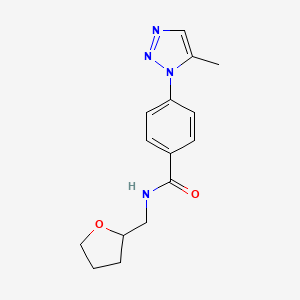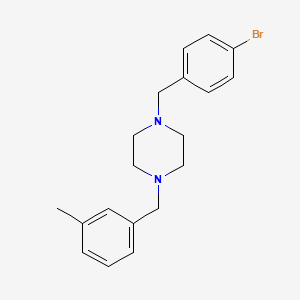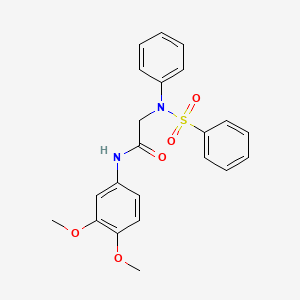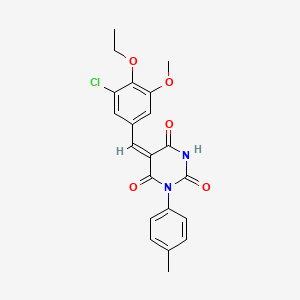
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is a compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as MTB or MTB-1 and has been shown to have promising effects as an anticancer agent.
Mechanism of Action
The exact mechanism of action of MTB is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, MTB may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MTB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MTB has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis. Additionally, MTB has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MTB in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, MTB is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MTB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on MTB. One area of research is to further elucidate its mechanism of action in order to optimize its use as an anticancer agent. Additionally, further research is needed to investigate its potential applications in the treatment of neurodegenerative diseases and inflammatory diseases. Finally, there is potential for the development of new derivatives of MTB with improved properties for specific applications.
Synthesis Methods
The synthesis of MTB involves a multistep process that begins with the reaction of 5-methyl-1H-1,2,3-triazole with benzoyl chloride to form 5-methyl-1-(benzoyl)-1H-1,2,3-triazole. This intermediate is then reacted with tetrahydro-2-furanmethanol to form the final product, MTB.
Scientific Research Applications
MTB has been studied extensively for its potential use as an anticancer agent. Studies have shown that MTB can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, MTB has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-9-17-18-19(11)13-6-4-12(5-7-13)15(20)16-10-14-3-2-8-21-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGPCRKKTGKDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)


![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)
![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)

![2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)

![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)
